molecular formula C12H18FNO4 B14852854 cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B14852854
M. Wt: 259.27 g/mol
InChI Key: PMCISSGWBZOERM-YRXIUSAGSA-N
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Description

cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications as a pharmaceutical intermediate. The presence of the tert-butoxycarbonyl group and the fluorine atom in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorine atom can enhance binding affinity and selectivity towards specific biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure and functional groups make it a promising scaffold for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The tert-butoxycarbonyl group can provide stability and protect the compound from metabolic degradation, allowing it to exert its effects more effectively.

Comparison with Similar Compounds

  • cis-2-(tert-Butoxycarbonylamino)-1-cyclopentanecarboxylic acid
  • cis-2-(tert-Butoxycarbonylamino)-1-cyclooctanecarboxylic acid

Comparison:

  • Structural Differences: While cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has a bicyclic structure, the similar compounds listed above have monocyclic structures. This difference in structure can lead to variations in reactivity and biological activity.
  • Functional Groups: The presence of the fluorine atom in this compound distinguishes it from the similar compounds, which do not contain fluorine. This can result in different chemical and biological properties.
  • Applications: The unique structure and functional groups of this compound make it more suitable for certain applications, such as drug development, compared to the similar compounds.

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1R,4R)-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-8-5-6(4-7(8)13)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7?,8+,9?/m0/s1

InChI Key

PMCISSGWBZOERM-YRXIUSAGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@@H](C1C(=O)O)CC2F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)CC2F

Origin of Product

United States

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